1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and Conformational Studies
While no direct crystallographic data exists for this compound, insights can be drawn from analogous pyrazole-carboxylic acid derivatives. Pyrazole-3-carboxylic acid derivatives often form hydrogen-bonded networks due to the acidic proton of the carboxylic group and the nitrogen atoms in the pyrazole ring. For example, pyrazole-4-carboxylic acid crystallizes in quasi-linear ribbons stabilized by cyclic hydrogen bonds between the carboxylic acid and pyrazole moieties.
In the case of 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid , the amino-oxoethyl side chain introduces additional hydrogen-bonding potential. The amino group (-NH₂) and the oxo group (=O) could participate in intermolecular interactions, leading to distinct packing motifs. Computational modeling suggests that such interactions may favor planar conformations to maximize hydrogen-bonding efficiency.
Key Predictions for Crystal Packing:
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
The NMR profile of this compound is inferred from its structural components:
- Pyrazole Ring : Protons at positions 4 and 5 exhibit chemical shifts in the range of δ 6.5–7.0 ppm (singlet or doublet patterns).
- Carboxylic Acid : The proton resonates as a broad singlet at δ 10–12 ppm, depending on solvent and concentration.
- Amino-Oxoethyl Group : The NH₂ group appears as a singlet at δ 3.0–3.5 ppm, while the oxo group (C=O) does not produce a signal in ¹H NMR.
Predicted ¹H NMR Data (DMSO-d₆):
| Proton Environment | δ (ppm) | Multiplicity | Relative Integration |
|---|---|---|---|
| Pyrazole C4/C5 (equivalent) | 6.8–7.0 | Singlet | 2H |
| Carboxylic acid (-OH) | 11.5–12.0 | Broad singlet | 1H |
| Amino (-NH₂) | 3.2–3.5 | Singlet | 2H |
Infrared (IR) Spectroscopy
Critical absorption bands are anticipated for:
- Carboxylic acid : ν(O-H) stretch at ~2500–3300 cm⁻¹ (broad) and ν(C=O) at ~1700 cm⁻¹.
- Amino group : ν(N-H) stretch at ~3300–3500 cm⁻¹ (sharp).
- Pyrazole ring : ν(C=N) and ν(C=C) vibrations in the range of 1450–1600 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak is expected at m/z 169.14 (C₆H₇N₃O₃⁺), with fragmentation patterns reflecting cleavage of the amino-oxoethyl group and pyrazole ring.
Quantum Chemical Calculations of Electronic Structure
No direct computational studies on this compound are reported, but insights can be extrapolated from analogous pyrazole derivatives:
- HOMO-LUMO Gaps : Pyrazole-carboxylic acids typically exhibit moderate HOMO-LUMO gaps (~5–6 eV), influenced by electron-withdrawing groups like carboxylic acids.
- Electron Density Distribution : The carboxylic acid group withdraws electron density from the pyrazole ring, polarizing the π-system and affecting reactivity.
- Tautomerization Energy : Computational studies on similar compounds suggest that keto-enol tautomerism is thermodynamically disfavored due to resonance stabilization of the keto form.
Theoretical Predictions for Electronic Properties:
| Property | Value (Estimated) | Basis for Estimation |
|---|---|---|
| HOMO energy | -9.0 eV | Pyrazole-3-carboxylic acid |
| LUMO energy | -1.5 eV | Pyrazole-3-carboxylic acid |
| Dipole moment | 2.5–3.0 D | Carboxylic acid polarity |
Tautomeric Behavior and Protonation State Analysis
The compound’s tautomeric preferences depend on solvent and pH:
- Carboxylic Acid Tautomer : The keto form (C=O) is dominant in neutral conditions due to resonance stabilization.
- Amino-Oxoethyl Group : The amino group (-NH₂) may act as a hydrogen-bond donor, stabilizing the keto tautomer.
- Protonation States :
Tautomer Stability and Protonation Equilibria:
| Tautomer/State | Stability (pH 7) | Key Interactions |
|---|---|---|
| Keto (C=O) | High | Resonance stabilization |
| Enol (C-OH) | Low | Hydrogen bonding |
| Zwitterion (RCOO⁻/NH₃⁺) | Moderate | Ionic interactions |
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-5(10)3-9-2-1-4(8-9)6(11)12/h1-2H,3H2,(H2,7,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWJVXHAPRRFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with amino acid precursors. One common method includes the use of protected amino acids and pyrazole derivatives under controlled conditions to yield the desired compound. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The industrial process may also involve purification steps such as crystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group (-COOH) enables proton donation, forming salts with bases. This property is critical for modifying solubility and bioavailability in pharmaceutical applications.
Example reaction :
-
Conditions : Aqueous sodium hydroxide at room temperature.
-
Application : Salt formation for improved aqueous solubility.
Esterification and Amidation
The carboxylic acid undergoes nucleophilic acyl substitution with alcohols or amines.
Esterification
Example : Reaction with methanol under acidic catalysis:
-
Yield : ~75% (reported for analogous pyrazole esters).
-
Product : Methyl ester derivatives for further functionalization.
Amidation
Reaction with 2,3-diaminopyridine forms carboxamide derivatives :
Cyclization Reactions
The amino-oxoethyl side chain participates in intramolecular cyclization to form fused heterocycles.
Hydrazine-Induced Cyclization
Reaction with hydrazine hydrate yields pyrazolidinone derivatives :
Imidazo-Pyridine Formation
Reaction with 2,3-diaminopyridine in benzene produces 3H-imidazo[4,5-b]pyridines :
Nucleophilic Substitution
The carboxylic acid chloride derivative reacts with nucleophiles like amines:
Mechanistic Insights
Theoretical studies (RHF/STO-3G and AM1 methods) reveal:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a Bcl-2/Bcl-xL inhibitor , which are proteins involved in the regulation of apoptosis (programmed cell death). Overexpression of these proteins is commonly associated with cancer cell survival, making them significant targets for anticancer therapies.
Case Study: Bcl-2/Bcl-xL Inhibition
In a study published in Nature, modifications to the core structure of related compounds led to the discovery of new derivatives that effectively bind to Bcl-2 and Bcl-xL with high affinity. These compounds exhibited potent anticancer activity in vitro and in vivo, demonstrating the therapeutic potential of pyrazole derivatives in cancer treatment .
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, may possess antimicrobial properties. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.
Experimental Findings
A study highlighted the synthesis and evaluation of several pyrazole derivatives against various bacterial strains. The results showed promising antimicrobial activity, suggesting that further development could lead to effective treatments for bacterial infections .
Anti-inflammatory Applications
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.
Research Insights
In a series of experiments focusing on inflammatory models, certain pyrazole compounds demonstrated the ability to reduce markers of inflammation and inhibit pro-inflammatory cytokines. This suggests that this compound could be explored further for its anti-inflammatory effects .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify how various modifications affect its biological activity.
Key Findings
The modifications at different positions on the pyrazole ring have been shown to significantly influence binding affinity and biological efficacy against targeted proteins such as Bcl-2 and Bcl-xL. These insights are essential for designing more effective therapeutic agents based on this scaffold .
Mechanism of Action
The mechanism of action of 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, their substituents, and properties:
Key Observations :
- This could enhance solubility and receptor interactions in biological systems . Halogenation: Bromine substitution at the 4-position (e.g., methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate) may increase molecular weight and alter reactivity for further functionalization .
Biological Activity
1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activities of this compound, supported by research findings and data.
- Chemical Formula : C6H7N3O3
- CAS Number : 512807-21-5
- Molecular Weight : 171.14 g/mol
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications in the pyrazole structure can enhance efficacy against specific pathogens .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | High |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles has been well-documented. In experimental models, compounds similar to this compound were tested for their ability to inhibit inflammatory mediators. Results indicated a significant reduction in edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .
3. Anticancer Activity
Preliminary studies suggest that pyrazole derivatives may possess anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies highlighted its effectiveness against breast and colon cancer cells, with IC50 values indicating potent activity .
Case Study 1: Antimicrobial Efficacy
A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against multiple bacterial strains. Among them, this compound exhibited notable inhibition against Klebsiella pneumoniae, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various pyrazole derivatives, researchers found that this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests its potential application in inflammatory diseases such as rheumatoid arthritis .
Q & A
Q. What are the common synthetic routes for synthesizing 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid?
Methodological Answer: The compound can be synthesized through several pathways:
- Condensation Reactions : Reacting sulfonylhydrazides with cyanoacrylate derivatives (e.g., ethyl 2-cyano-3-ethoxyacrylate) to form pyrazole esters, followed by functionalization .
- Cyclocondensation : Using hydrazide derivatives (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide) with urea, thiourea, or formamide to generate pyrazole-carboxylic acid hybrids .
- Cross-Coupling Reactions : Pd-catalyzed Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄ in DMF/water) to introduce aryl/heteroaryl groups at specific positions .
Q. Key Considerations :
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Structural confirmation requires a combination of analytical techniques:
Q. Best Practices :
- Compare spectral data with synthesized intermediates or literature references.
- For novel derivatives, single-crystal X-ray analysis is critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in pyrazole-carboxylic acid synthesis?
Methodological Answer: Regioselectivity challenges arise during cyclization or functionalization. Strategies include:
- Catalyst Selection : Pd(PPh₃)₄ enhances cross-coupling efficiency for aryl group introduction at the 3-position .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while toluene/THF improves cyclocondensation yields .
- Temperature Control : Lower temperatures (e.g., 50°C) reduce side reactions during azide substitutions .
Case Study :
In , optimized Suzuki coupling (Pd catalyst, DMF/water, 80°C) achieved >85% yield for 3,4-diarylpyrazole derivatives .
Q. How can researchers resolve contradictions in reported biological activities of NO-donor pyrazole derivatives?
Methodological Answer: Discrepancies in NO release or pharmacological activity (e.g., ’s low NO release) may stem from:
- Purity Issues : Validate compound integrity via HPLC (>95% purity) and elemental analysis .
- Assay Variability : Standardize NO detection methods (e.g., Griess assay vs. chemiluminescence) and cell-based models .
- Structural Modifications : Adjust the NO-donor moiety (e.g., O²-acetoxymethyl vs. diazeniumdiolate) to tune release kinetics .
Q. Recommendations :
Q. What strategies are effective for synthesizing pyrazole-carboxylic acid hybrids with enhanced pharmacological profiles?
Methodological Answer: Hybridization techniques combine pyrazole-carboxylic acid scaffolds with bioactive moieties:
- Nitric Oxide (NO) Donors : Attach diazeniumdiolates (e.g., O²-acetoxymethyl derivatives) to the carboxylic acid group for dual anti-inflammatory/NO effects .
- Heterocyclic Fusion : Synthesize thieno[2,3-d]pyrimidinones or triazolodiazepines via cyclocondensation with thiourea or cyanoguanidine .
Example :
In , hybrid NONO-coxibs showed COX-2 inhibition alongside NO release, validated via enzyme assays and NO quantification .
Q. How can computational methods aid in the design of pyrazole-carboxylic acid derivatives?
Methodological Answer:
- Molecular Docking : Predict binding affinity to targets (e.g., COX-2, kinases) using PyMol or AutoDock .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity trends .
- DFT Calculations : Analyze charge distribution and stability of intermediates (e.g., enolate formation during cyclization) .
Validation :
Cross-check computational predictions with experimental IC₅₀ values and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
